1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide is a heterocyclic compound belonging to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of nitro groups at the 3 and 4 positions, along with an oxide group at the 2 position, makes this compound highly energetic and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole, 3,4-dinitro-, 2-oxide typically involves the nitration of furazan derivatives. One common method involves the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired dinitro compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly energetic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
Oxidation: Higher oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Explored for its potential use in developing new drugs, particularly as an anticancer agent.
Industry: Utilized in the production of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole, 3,4-dinitro-, 2-oxide involves its ability to donate nitric oxide. This donation can lead to various biological effects, including vasodilation and inhibition of certain enzymes. The compound’s nitro groups play a crucial role in its reactivity, allowing it to interact with molecular targets and pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different substitution patterns and properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less common but still of interest in certain chemical applications.
Uniqueness
1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide is unique due to its specific substitution pattern, which imparts high energy and reactivity.
Properties
IUPAC Name |
3,4-dinitro-2-oxido-1,2,5-oxadiazol-2-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N4O6/c7-4(8)1-2(5(9)10)6(11)12-3-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASJZYNJPPODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO[N+](=C1[N+](=O)[O-])[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453783 |
Source
|
Record name | 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153498-61-4 |
Source
|
Record name | 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.